molecular formula C22H22F2N4O2S B11088983 3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11088983
M. Wt: 444.5 g/mol
InChI Key: RYGOQDCDYWTPPR-UHFFFAOYSA-N
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Description

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-[4-(DIFLUOROMETHOXY)PHENYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-[4-(DIFLUOROMETHOXY)PHENYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves multiple synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-[4-(DIFLUOROMETHOXY)PHENYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has a wide range of scientific research applications. It has been studied for its potential use in chemistry as a synthetic intermediate and in biology and medicine for its pharmacological activities. These include anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mechanism of Action

The mechanism of action of this compound involves its ability to interact with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, leading to specific interactions that result in its pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-[4-(DIFLUOROMETHOXY)PHENYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE include other triazolothiadiazines such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines. These compounds share similar structural features but differ in their specific substituents and pharmacological activities. The uniqueness of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-6-[4-(DIFLUOROMETHOXY)PHENYL]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE lies in its specific substituents, which contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C22H22F2N4O2S

Molecular Weight

444.5 g/mol

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-6-[4-(difluoromethoxy)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H22F2N4O2S/c1-22(2,3)15-6-10-16(11-7-15)29-12-19-25-26-21-28(19)27-18(13-31-21)14-4-8-17(9-5-14)30-20(23)24/h4-11,20H,12-13H2,1-3H3

InChI Key

RYGOQDCDYWTPPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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